Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. This compound is characterized by its benzyl group attached to a 3-(cyanomethylene)azetidine-1-carboxylate structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of benzyl chloride with 3-(cyanomethylene)azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with different functional groups.
Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can produce a variety of substituted this compound derivatives.
Scientific Research Applications
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Benzyl 3-(cyanomethylene)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the specific reactions and processes in which the compound is used.
Comparison with Similar Compounds
Azetidine-2-carboxylate
Benzyl azetidine-1-carboxylate
3-(cyanomethylene)azetidine-1-carboxylate
Properties
IUPAC Name |
benzyl 3-(cyanomethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCFRLZUFFRFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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